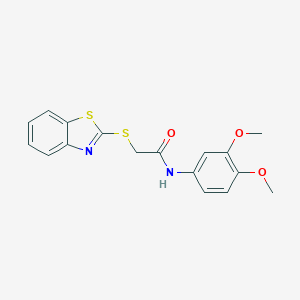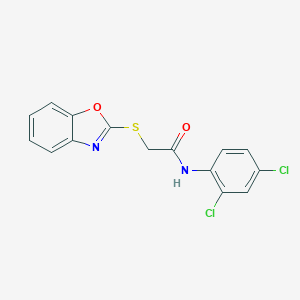![molecular formula C24H22O6 B447144 4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) CAS No. 128353-40-2](/img/structure/B447144.png)
4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)” is a chemical compound with the molecular formula C24H22O6 . It is a qualified product offered by Benchchem.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzene-1,4-dicarbaldehyde reacted with 2-cyanoethane-thioamide to give 3,3’-benzene-1,4-diylbis(2-cyanoprop-2-enethioamide), which then reacted with pentane-2,4-dione to afford the corresponding 4,4’-benzene-1,4-diylbis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecule of the title compound, C20H20O6, has a center of symmetry located at the mid-point of the C=C double bond. The aldehyde C, oxy O, methoxy O, and aldehyde O atoms lie in the benzene ring plane .Chemical Reactions Analysis
The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, and carbon-carbon double bond linkage facilitates electrons transport over the skeletons .科学的研究の応用
Organic Synthesis
This compound is utilized in the field of organic synthesis, particularly in the construction of complex molecules. Its structure, which includes reactive aldehyde groups, makes it a valuable building block for synthesizing various organic compounds. It can undergo reactions such as aldol condensation, which is fundamental in creating carbon-carbon bonds essential for constructing larger organic molecules .
Material Science
In material science, this compound’s derivatives show potential in creating new materials with desirable properties. For instance, its incorporation into polymers could lead to materials with enhanced stability and specific functionalities, like improved thermal resistance or unique optical characteristics .
Biochemistry
Biochemically, compounds like 4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) can be modified to interact with biological molecules. They could serve as intermediates in the synthesis of molecules that mimic natural substrates or inhibitors of enzymes, contributing to the development of new drugs or biochemical probes .
Fluorescence Applications
The structural features of this compound suggest that it could be modified to exhibit fluorescence. This property is highly valuable in creating dyes and probes for biological imaging, allowing scientists to track and observe biological processes in real-time with high specificity .
Electrochemical Devices
Compounds with aldehyde groups can be engineered to participate in redox reactions, which are central to the function of electrochemical devices like batteries and sensors. By modifying the core structure, it’s possible to tailor the redox properties for specific applications, potentially leading to the development of more efficient energy storage systems .
Antibacterial Agents
While not directly used as antibacterial agents, the chemical framework of this compound could be harnessed to synthesize new molecules with antimicrobial properties. By attaching different functional groups, researchers can create compounds that might disrupt bacterial cell walls or interfere with essential bacterial enzymes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-27-23-11-17(13-25)7-9-21(23)29-15-19-5-3-4-6-20(19)16-30-22-10-8-18(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODDORFRZUHTII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2COC3=C(C=C(C=C3)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[(4-Formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447061.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B447067.png)
![9,9-dimethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B447072.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447073.png)
![6-(4-Chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447075.png)
![5-Acetyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447076.png)
![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447078.png)

![6-(1,3-Benzodioxol-5-yl)-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447081.png)

methanone](/img/structure/B447085.png)
![dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B447087.png)
![tetramethyl 6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B447088.png)
![(E)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B447090.png)